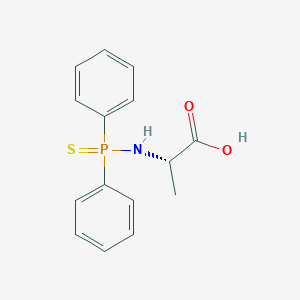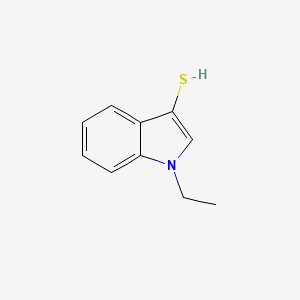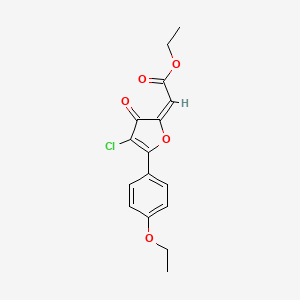
(3E)-2,2-Diphenyl-N-(2-phenylethyl)-1-benzofuran-3(2H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with diphenyl groups and a phenylethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the benzofuran core to form the diphenyl-substituted benzofuran.
Formation of Phenylethanamine Moiety: The phenylethanamine moiety can be synthesized through a reductive amination reaction. This involves the reaction of a phenylacetaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-2-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It serves as a tool for understanding the molecular mechanisms of various diseases.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenyl-1,3-propanediol: A compound with similar diphenyl substitution but different core structure.
Benzofuran-2-one derivatives: Compounds with a benzofuran core and various substituents.
Uniqueness
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is unique due to its combination of a benzofuran core with diphenyl and phenylethanamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
66749-69-7 |
|---|---|
Fórmula molecular |
C28H23NO |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-(2-phenylethyl)-1-benzofuran-3-imine |
InChI |
InChI=1S/C28H23NO/c1-4-12-22(13-5-1)20-21-29-27-25-18-10-11-19-26(25)30-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19H,20-21H2 |
Clave InChI |
SEGIOOHJYZXQCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3OC2(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


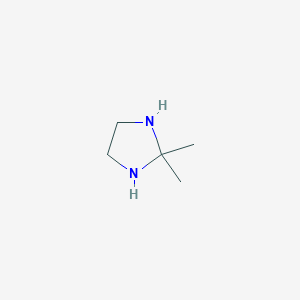
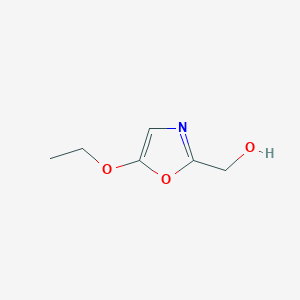
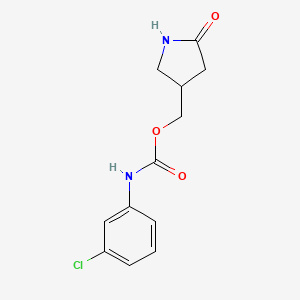
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)

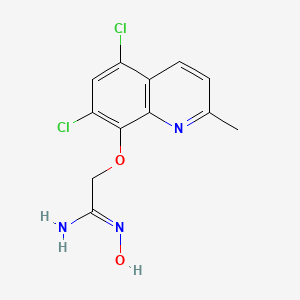
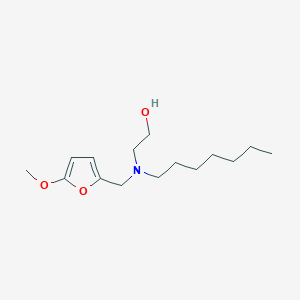
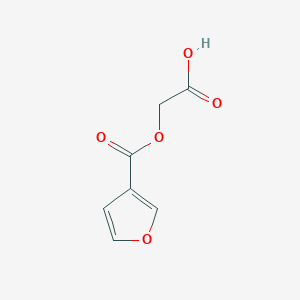
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
